4-CYCLOHEXYL-3-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
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Overview
Description
4-CYCLOHEXYL-3-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a cyclohexyl group, a methylphenyl group, and a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-CYCLOHEXYL-3-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: There is interest in this compound for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-CYCLOHEXYL-3-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
4-CYCLOHEXYL-3-(2-METHYLPHENYL)-1,2,4-TRIAZOLE: Lacks the thione moiety.
3-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Lacks the cyclohexyl group.
4-CYCLOHEXYL-1,2,4-TRIAZOLE-5-THIONE: Lacks the methylphenyl group.
Uniqueness: The presence of both the cyclohexyl and methylphenyl groups, along with the thione moiety, makes 4-CYCLOHEXYL-3-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE unique
Properties
IUPAC Name |
4-cyclohexyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-11-7-5-6-10-13(11)14-16-17-15(19)18(14)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNAWSRBDFQIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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